Oxepino[2,3-C]pyridine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
132643-65-3 |
|---|---|
Molecular Formula |
C9H7NO |
Molecular Weight |
145.16 g/mol |
IUPAC Name |
oxepino[2,3-c]pyridine |
InChI |
InChI=1S/C9H7NO/c1-2-6-11-9-7-10-5-4-8(9)3-1/h1-7H |
InChI Key |
GOMVUJNGEMPJQE-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=NC=C2)OC=C1 |
Canonical SMILES |
C1=CC2=C(C=NC=C2)OC=C1 |
Synonyms |
Oxepino[2,3-c]pyridine (9CI) |
Origin of Product |
United States |
Mechanistic Investigations of Reactions Involving Oxepino 2,3 C Pyridine Formation
Elucidation of Reaction Intermediates
The synthesis of oxepino-pyridine skeletons through a domino double annulation process, particularly under Ruthenium(II) catalysis, is thought to proceed through a series of distinct and crucial reaction intermediates. While direct isolation of all intermediates can be challenging due to their transient nature, a combination of experimental evidence and computational studies, such as Density Functional Theory (DFT) calculations, has allowed for their characterization.
A key proposed intermediate in the formation of a 6,7-fused oxepino-pyridine is a ruthena-oxabicyclooctene species. This intermediate is believed to be responsible for the formation of the seven-membered oxepine ring, a structural feature that is relatively uncommon in such annulation reactions semanticscholar.org. The formation of this intermediate is a critical juncture in the reaction pathway, dictating the final ring structure.
The reaction is initiated by the formation of a metallacycle intermediate. In the context of a Ruthenium(II)-catalyzed reaction using a sulfoximine (B86345) directing group, an initial five-membered ruthenacycle is formed through N-aided C(2)-H activation of a naphthalene-based precursor. This is followed by the first annulation with an alkyne to form an angularly fused isoquinolinol. Subsequently, an O-directed ruthenation of the proximal peri-C(8)–H bond leads to a key intermediate, designated as Int-Z , which sets the stage for the second annulation event semanticscholar.org.
The following table summarizes the key proposed intermediates in the formation of a 6,7-fused oxepino-pyridine skeleton:
| Intermediate | Description | Role in the Reaction |
|---|---|---|
| Five-membered Ruthenacycle | Formed via N-aided C(2)-H activation. | Initiates the first annulation cycle. |
| Angularly Fused Isoquinolinol | Product of the first annulation with an alkyne. | Precursor to the second annulation. |
| Int-Z | Formed by O-directed ruthenation of the peri-C(8)-H bond. | Directs the formation of the seven-membered ring. |
| Ruthena-oxabicyclooctene | A bicyclic intermediate containing ruthenium and oxygen. | Key intermediate for the formation of the oxepine ring. |
Proposed Mechanistic Pathways for Cyclization and Annulation
The formation of the oxepino-pyridine scaffold is proposed to occur through a one-pot domino {[4+2] & [5+2]} double annulation process. This sophisticated sequence involves the formation of four new bonds (two C-C, one C-N, and one C-O) in a single operation semanticscholar.org.
The proposed mechanistic pathway for the formation of a 6,7-fused oxepino-pyridine can be broken down into the following key steps semanticscholar.org:
First Annulation ([4+2] Cyclization): The reaction begins with the coordination of the directing group to the Ruthenium(II) catalyst. This is followed by the activation of the ortho-C-H bond of the fused aromatic ring to form a five-membered metallacycle. Insertion of the first alkyne molecule into the Ru-C bond and subsequent reductive elimination leads to the formation of a six-membered pyridine (B92270) ring, resulting in an angularly fused benzo[h]isoquinolinol intermediate.
Second Annulation ([5+2] Annulation): Following the formation of the isoquinolinol, the catalytic cycle proceeds with the O-directed ruthenation of the peri-C-H bond. This step is crucial as it positions the catalyst for the second annulation. The coordination and insertion of a second alkyne molecule into the newly formed Ru-C bond leads to the formation of the ruthena-oxabicyclooctene intermediate.
Ring Formation and Catalyst Regeneration: The final step involves a reductive elimination from the ruthena-oxabicyclooctene intermediate to form the seven-membered oxepine ring and regenerate the active Ruthenium(II) catalyst, allowing it to re-enter the catalytic cycle.
DFT calculations have provided significant support for this proposed pathway, corroborating the participation of the ruthena-oxabicyclooctene intermediate as a key step in the formation of the seven-membered ring semanticscholar.org.
Role of Catalysis in Mechanistic Cycles
The role of the catalyst, typically a transition metal complex, is central to the formation of the Oxepino[2,3-c]pyridine ring system. In the case of the Ruthenium(II)-catalyzed synthesis of the 6,7-fused oxepino-pyridine, the catalyst is involved in multiple key steps of the mechanistic cycle.
The catalyst's primary functions include semanticscholar.org:
C-H Bond Activation: The Ruthenium(II) catalyst is responsible for the selective activation of specific C-H bonds on the fused aromatic precursor. This is achieved through the assistance of a directing group, which positions the catalyst in close proximity to the target C-H bonds.
Coordination and Insertion of Alkynes: The catalyst provides a coordination site for the alkyne substrates, facilitating their insertion into the metal-carbon bonds of the metallacycle intermediates. This is a critical step in the construction of the new rings.
Control of Regioselectivity: The nature of the catalyst and the directing group plays a crucial role in determining the regioselectivity of the annulation reactions, directing the formation of the specific fused ring system.
Facilitation of Reductive Elimination: The catalyst mediates the final reductive elimination step, which leads to the formation of the C-C and C-O bonds of the oxepine ring and the regeneration of the active catalytic species.
The catalytic cycle for the Ruthenium(II)-catalyzed formation of a 6,7-fused oxepino-pyridine is a complex, multi-step process that highlights the versatility of transition metal catalysis in the construction of complex heterocyclic molecules.
The following table outlines the key roles of the Ruthenium(II) catalyst in the mechanistic cycle:
| Catalytic Step | Role of the Ruthenium(II) Catalyst |
|---|---|
| Initiation | Coordination to the directing group and activation of the ortho-C-H bond. |
| First Annulation | Facilitation of alkyne insertion and reductive elimination to form the pyridine ring. |
| Second Annulation | O-directed activation of the peri-C-H bond and subsequent alkyne insertion. |
| Ring Closure | Mediating the reductive elimination to form the oxepine ring. |
| Turnover | Regeneration of the active catalytic species for subsequent cycles. |
Spectroscopic and Structural Characterization of Oxepino 2,3 C Pyridine Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei.
¹H (Proton) and ¹³C (Carbon-13) NMR are fundamental one-dimensional techniques used to map the proton and carbon skeletons of a molecule like Oxepino[2,3-c]pyridine.
¹H NMR: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. In the parent pyridine (B92270) ring, protons at different positions (α, β, and γ to the nitrogen) resonate at distinct chemical shifts (δ) due to the electron-withdrawing nature of the nitrogen atom. pw.edu.pl Protons closer to the nitrogen (α-protons) are more deshielded and appear further downfield. pw.edu.pl For an this compound system, one would expect to see signals corresponding to the protons on the pyridine ring, influenced by the fused oxepine ring, as well as new signals for the protons on the seven-membered oxepine ring itself. The integration of these signals would reveal the number of protons in each unique environment, while the splitting patterns (e.g., doublets, triplets) would indicate the number of adjacent protons, helping to establish connectivity.
¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environment. Similar to ¹H NMR, the carbons in a pyridine ring have characteristic chemical shifts. chemicalbook.com The carbon atoms closer to the electronegative nitrogen atom (C2, C6) are deshielded and appear at a lower field compared to the other carbons. chemicalbook.comresearchgate.net In an this compound molecule, the spectrum would show signals for the pyridine carbons, with their shifts modulated by the fused ring, in addition to signals for the carbons within the oxepine portion of the molecule.
Interactive Table: Typical NMR Chemical Shifts for Pyridine (as a reference) Data is compiled from various solvents and may vary based on experimental conditions.
| Nucleus | Position | Typical Chemical Shift (δ, ppm) |
| ¹H | α (2, 6) | 8.5 - 8.7 |
| ¹H | β (3, 5) | 7.1 - 7.4 |
| ¹H | γ (4) | 7.5 - 7.8 |
| ¹³C | α (2, 6) | ~150 |
| ¹³C | β (3, 5) | ~124 |
| ¹³C | γ (4) | ~136 |
Sources: pw.edu.plchemicalbook.comrsc.org
2D NMR: For complex molecules like this compound, 1D NMR spectra can become crowded. Two-dimensional (2D) NMR techniques are employed to resolve overlapping signals and establish definitive correlations.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons), which is crucial for tracing the proton connectivity through the entire molecular framework.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on its attached proton(s).
¹⁹F NMR: If the this compound system is substituted with fluorine atoms, ¹⁹F NMR becomes a powerful analytical tool. wikipedia.org Fluorine-19 is a spin ½ nucleus with 100% natural abundance and a high sensitivity, comparable to ¹H NMR. wikipedia.orgbiophysics.orgslideshare.net ¹⁹F NMR offers a very wide range of chemical shifts, making it highly sensitive to subtle changes in the electronic environment of the fluorine atom. thermofisher.com This allows for easy differentiation of fluorine atoms in various positions on the molecule and can provide insights into ligand binding and conformational changes. biophysics.orgresearchgate.net
Vibrational Spectroscopy for Functional Group Identification (FT-IR, Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are excellent for identifying the presence of specific functional groups.
FT-IR Spectroscopy: In an this compound molecule, FT-IR spectroscopy would be used to identify characteristic vibrations. Key expected absorptions would include C=N and C=C stretching vibrations from the pyridine ring, typically observed in the 1400-1600 cm⁻¹ region. msesupplies.comcet-science.com Additionally, the C-O-C stretching vibrations of the ether linkage in the oxepine ring would produce a strong signal, usually in the 1000-1300 cm⁻¹ range. C-H stretching and bending vibrations for both the aromatic pyridine and aliphatic oxepine portions would also be present. researchgate.net
Raman Spectroscopy: Raman spectroscopy is a complementary technique to FT-IR. For pyridine-containing structures, the ring breathing modes are particularly strong and characteristic in the Raman spectrum. semi.ac.cnethz.ch For pyridine, intense bands are observed around 1000 cm⁻¹ and 1030 cm⁻¹. researchgate.net These bands are sensitive to substitution and interaction with the molecular environment. ethz.ch In an this compound system, Raman spectroscopy would confirm the presence of the pyridine ring and could provide information on the conformation of the fused ring system. aps.orgresearchgate.net
Interactive Table: Characteristic Vibrational Frequencies for Pyridine Moieties
| Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) |
| C=C, C=N Ring Stretching | FT-IR / Raman | 1400 - 1600 |
| Ring Breathing | Raman | ~1000 and ~1030 |
| Aromatic C-H Stretch | FT-IR / Raman | 3000 - 3100 |
| C-O-C Ether Stretch | FT-IR | 1000 - 1300 |
Sources: researchgate.netsemi.ac.cnethz.chresearchgate.netaps.orgnist.gov
Electronic Absorption (UV-Vis) Spectroscopy for Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly in systems containing chromophores (light-absorbing groups) like aromatic rings. The pyridine ring is a chromophore that exhibits characteristic π→π* and n→π* electronic transitions. researchgate.net The UV spectrum of pyridine typically shows absorption maxima around 250-262 nm. researchgate.netnist.govsielc.com Fusion of the oxepine ring to the pyridine core would create a larger conjugated system, which is expected to shift the absorption maxima to longer wavelengths (a bathochromic or red shift). The exact position of the absorption bands would be sensitive to substituents on the this compound ring system and the solvent used for analysis. researchgate.net
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. In an MS experiment, the molecule is ionized to form a molecular ion (M⁺·), whose mass-to-charge ratio (m/z) provides the molecular weight. whitman.eduuni-saarland.delibretexts.org High-resolution mass spectrometry (HRMS) can determine the molecular weight with high precision, allowing for the calculation of the exact molecular formula.
The energetically unstable molecular ion often breaks apart into smaller, characteristic fragments. libretexts.org The fragmentation pattern is like a molecular fingerprint and provides valuable structural information. For pyridine derivatives, common fragmentation pathways include the loss of small neutral molecules. researchgate.net For an this compound system, one would expect to observe the molecular ion peak corresponding to its molecular weight. Key fragmentation pathways could involve the cleavage of the oxepine ring, such as the loss of CO or other small fragments, and the characteristic fragmentation of the pyridine ring. sapub.org
X-ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers. To perform this analysis, a suitable single crystal of the this compound compound is required. mdpi.commdpi.com The diffraction pattern produced when the crystal is irradiated with X-rays is used to generate an electron density map, from which the exact position of each atom in the crystal lattice can be determined. nih.gov This technique would unambiguously confirm the connectivity of the fused ring system and reveal the specific conformation (e.g., boat, chair) adopted by the seven-membered oxepine ring.
Oxepino 2,3 C Pyridine As a Scaffold in Advanced Organic Synthesis
Envisioning the Construction of Complex Polycyclic Heterocyclic Architectures
The Oxepino[2,3-c]pyridine moiety, with its inherent structural features, presents a promising, albeit underexplored, platform for the synthesis of complex polycyclic systems. Drawing parallels from the synthesis of analogous oxepine-fused quinolines, one can envision several synthetic strategies. researchgate.netresearchgate.net For instance, intramolecular Friedel-Crafts acylation reactions could be a key method for forging new rings onto the this compound core.
Hypothetical Synthetic Pathways:
| Starting Material Analogue | Reaction Type | Potential Polycyclic Product |
| Substituted this compound with a pendant carboxylic acid | Intramolecular Friedel-Crafts Acylation | Tetracyclic fused oxepino-pyridone system |
| Halogenated this compound | Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) | Aryl- or heteroaryl-annulated this compound derivatives |
| This compound with reactive dienophilic or diene moieties | Diels-Alder Cycloaddition | Complex bridged polycyclic architectures |
These speculative pathways, inspired by the synthesis of other polycyclic hetero-fused compounds, highlight the latent potential of this compound in generating novel and intricate molecular frameworks. nih.gov
Diversity-Oriented Synthesis: A Frontier for this compound
Diversity-oriented synthesis (DOS) aims to generate libraries of structurally diverse small molecules for high-throughput screening. While no specific DOS strategies employing this compound building blocks have been documented, the scaffold's functionality lends itself to such approaches. The nitrogen atom in the pyridine (B92270) ring and the oxygen in the oxepine ring, along with the carbon framework, offer multiple points for diversification.
Potential Diversification Strategies:
Functionalization of the Pyridine Ring: The pyridine nitrogen can be alkylated or oxidized, and the ring itself can undergo electrophilic or nucleophilic substitution, depending on the activating or deactivating groups present.
Modification of the Oxepine Ring: The oxepine ring could potentially undergo ring-opening or rearrangement reactions, leading to novel scaffolds. The double bonds within the ring could also be targeted for functionalization.
Attachment of Various Building Blocks: Different substituents could be introduced at various positions of the this compound core to create a library of analogues with diverse physicochemical properties.
By applying established DOS principles to this underexplored scaffold, it may be possible to rapidly generate a multitude of novel compounds with potential biological activities. nih.gov
Charting a Course for Novel Heterocyclic Systems Incorporating this compound
The development of novel heterocyclic systems is a continuous endeavor in medicinal chemistry and materials science. nih.govnih.gov The this compound core could serve as a foundational element for the construction of entirely new classes of heterocyclic compounds.
Prospective Novel Heterocyclic Systems:
| Reaction on this compound Core | Resulting Novel Heterocyclic System |
| Annulation of a pyrimidine (B1678525) ring | Pyrido[3',2':6,7]oxepino[2,3-d]pyrimidines |
| Fusion with a furan (B31954) ring | Furo[2',3':6,7]oxepino[2,3-c]pyridines |
| Incorporation of a thieno[2,3-b]pyridine (B153569) moiety | Thieno[2'',3'':6',7']oxepino[2',3':2,3]dipyridines |
The synthesis of such novel fused systems would significantly expand the chemical space around the this compound scaffold. The exploration of their electronic and steric properties could unveil compounds with unique applications. While direct experimental evidence for these transformations on the this compound system is currently lacking, the rich precedent in pyridine and oxepine chemistry provides a strong foundation for future synthetic efforts in this direction. bohrium.commdpi.com
Medicinal Chemistry Research Focusing on Oxepino 2,3 C Pyridine Scaffolds
Strategic Design and Rational Synthesis of Oxepino[2,3-C]pyridine Derivatives for Pharmacological Research
The rational design of this compound derivatives hinges on the established pharmacological significance of both the oxepine and pyridine (B92270) rings. The pyridine ring is a cornerstone in medicinal chemistry, valued for its ability to improve pharmacokinetic properties such as metabolic stability, permeability, and potency through hydrogen bonding and π–π stacking interactions. The oxepine moiety, a seven-membered oxygen-containing heterocycle, is a structural unit in various natural products and synthetic molecules with a wide range of biological activities, including anticancer, anti-HIV, and antifungal properties.
The synthesis of fused heterocyclic systems like this compound would likely employ strategies common in modern medicinal chemistry. Various synthetic routes have been developed for oxepine functionalization and the creation of fused heterocycles. Potential synthetic strategies could include:
Cyclization Reactions: Building the oxepine ring onto a pre-functionalized pyridine core is a plausible approach. This could involve intramolecular cyclization reactions, such as a Williamson ether synthesis or a ring-closing metathesis, from a suitably substituted pyridine precursor. For instance, methods for synthesizing benzoxepines often involve cyclization or cycloaddition reactions.
Multi-Component Reactions (MCRs): MCRs are highly efficient for creating molecular diversity and are a staple in synthesizing heterocyclic libraries for drug discovery. A convergent strategy could potentially construct the this compound scaffold in a single step from simpler starting materials.
Transition Metal-Catalyzed Cross-Coupling: Palladium-catalyzed reactions are powerful tools for forming C-C and C-O bonds, essential for constructing complex ring systems. A strategy involving intramolecular hydroarylation of an alkyne tethered to a pyridine ether could be a viable route to the oxepine ring.
The design process for new derivatives would focus on introducing a variety of substituents at different positions on the scaffold to explore the chemical space and identify key interactions with biological targets.
Structure-Activity Relationship (SAR) Investigations of this compound Analogs
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For a novel scaffold like this compound, SAR investigations would systematically explore how modifications to the core structure and its substituents affect its pharmacological profile.
The electronic properties of the pyridine ring are highly sensitive to the nature and position of its substituents, which in turn dictates its reactivity and interaction with biological targets. The nitrogen atom in the pyridine ring makes the system electron-deficient, favoring nucleophilic substitution, particularly at the 2- and 4-positions.
Electronic Effects: Attaching electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups can increase the electron density of the pyridine ring, potentially enhancing its reactivity in electrophilic substitutions and modulating its basicity. Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO₂) or chloro (-Cl) groups decrease electron density, making the ring more susceptible to nucleophilic attack and lowering the pKa of the nitrogen atom. This modulation of electron density is crucial for tuning the strength of hydrogen bonds and other non-covalent interactions with protein targets.
Steric Effects: The size and shape of substituents influence how a molecule fits into a binding pocket. Bulky groups can create steric hindrance, which may either block a desired interaction or, conversely, improve selectivity by preventing binding to off-target sites.
The following table illustrates the general impact of substituents on the pyridine ring, which would be a critical consideration in the SAR of this compound derivatives.
| Substituent Type | Example | Effect on Pyridine Ring | Consequence for Molecular Recognition |
| Electron-Donating Group (EDG) | -OCH₃, -NH₂ | Increases electron density | May strengthen cation-π interactions, alters H-bond accepting ability. |
| Electron-Withdrawing Group (EWG) | -Cl, -CF₃, -NO₂ | Decreases electron density | Strengthens H-bond donating ability of N-H on adjacent groups, weakens basicity of ring nitrogen. |
| Halogens | -F, -Cl, -Br | Inductive withdrawal, weak resonance donation | Can form halogen bonds, alter metabolic stability, and modulate lipophilicity. |
| Alkyl Groups | -CH₃, -C₂H₅ | Weakly electron-donating, adds steric bulk | Can fill hydrophobic pockets in a binding site, influencing binding affinity. |
This table is illustrative and based on general principles of pyridine chemistry.
The performance of the this compound scaffold would be a synergistic result of the properties of its two constituent rings.
The Pyridine Moiety: As a "privileged scaffold" in medicinal chemistry, the pyridine ring is present in a vast number of FDA-approved drugs. Its nitrogen atom acts as a hydrogen bond acceptor, a key interaction for anchoring ligands to biological targets. The pyridine ring can also improve aqueous solubility (compared to its carbocyclic analog, benzene) and can be strategically used to block sites of metabolism, thereby increasing a drug's half-life. Its rigid, planar structure provides a well-defined vector for positioning substituents in three-dimensional space.
Comparison of this compound with Analogous Privileged Heterocyclic Scaffolds in Medicinal Chemistry
The potential of the this compound scaffold can be contextualized by comparing it with other well-established "privileged structures" used in drug discovery. Privileged scaffolds are molecular frameworks that are capable of binding to multiple, diverse biological targets.
| Scaffold | Key Features | Common Biological Activities |
| This compound (Hypothetical) | Fused 7-membered (oxepine) and 6-membered (pyridine) rings. Combines rigidity and flexibility. Multiple H-bond acceptors (N, O). | Potential for anticancer, CNS, anti-inflammatory activities based on its constituents. |
| Benzoxepine (B8326511) | Fused benzene (B151609) and oxepine rings. A common core in many bioactive compounds. | Anticancer, anti-HIV, anxiolytic, non-steroidal estrogenic. |
| Benzoxazine | Fused benzene and oxazine (B8389632) rings. Rigid, planar system with H-bond donors/acceptors. | Anti-inflammatory, antimicrobial, anticancer, anti-tuberculosis. |
| Chromenopyridine | Fused chromene (benzopyran) and pyridine rings. Rigid, planar aromatic system. | Potent antagonists of adenosine (B11128) receptors, potential for various CNS and inflammatory diseases. |
| Pyrazolopyridine | Fused pyrazole (B372694) and pyridine rings. Aromatic, rich in nitrogen atoms for H-bonding. | Kinase inhibitors (e.g., for cancer), CNS disorders. |
The unique fusion of a flexible seven-membered oxepine ring with the rigid, aromatic, and pharmacokinetically favorable pyridine ring distinguishes the this compound scaffold. This combination offers a distinct structural and electronic profile compared to more common fused six-membered ring systems like benzoxazines or fully aromatic systems like pyrazolopyridines. This novelty presents an opportunity to explore new areas of chemical space and develop selective ligands for a variety of challenging biological targets.
Future Perspectives and Emerging Trends in Oxepino 2,3 C Pyridine Chemistry
Development of Sustainable and Green Synthetic Methodologies
The future of synthesizing oxepino[2,3-c]pyridine derivatives is increasingly focused on sustainable and environmentally friendly methods. This shift aligns with the broader principles of green chemistry, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Key emerging strategies include multicomponent reactions (MCRs), the use of microwave irradiation, and the adoption of eco-friendly solvents and catalysts.
One-pot MCRs are particularly promising as they combine three or more reactants in a single step to form a complex product, which significantly reduces reaction times, purification steps, and solvent usage. nih.govacs.org For instance, the synthesis of various pyridine (B92270) derivatives has been achieved with excellent yields (82-94%) and short reaction times (2-7 minutes) using microwave-assisted four-component reactions in ethanol. nih.govacs.org This approach contrasts sharply with conventional heating methods, which often require longer durations and result in lower yields. nih.gov The adoption of such MCR strategies for the this compound core would represent a significant leap in synthetic efficiency and sustainability.
Microwave-assisted synthesis is another cornerstone of modern green chemistry. rsc.org It offers rapid and uniform heating, often leading to dramatically reduced reaction times and improved product yields compared to traditional methods. nih.gov The application of microwave technology is expected to make the synthesis of this compound libraries faster and more energy-efficient.
Furthermore, the replacement of hazardous organic solvents with greener alternatives like water, ethanol, or even solvent-free conditions is a critical trend. rasayanjournal.co.in Research into novel catalytic systems, such as biodegradable catalysts or natural deep eutectic solvents (NDDES), is also gaining traction for the synthesis of related heterocyclic systems. rsc.org These green methodologies not only minimize environmental impact but also often lead to safer and more cost-effective synthetic processes.
| Method | Key Advantages | Reaction Time | Yield | Environmental Impact |
| Conventional Heating | Well-established procedures | Hours to days | Moderate to good | High (use of hazardous solvents, energy-intensive) |
| Microwave-Assisted MCR | Excellent yields, pure products, atom economy | 2–7 minutes | 82–94% | Low (reduced time, energy, and solvent use) |
| Solvent-Free Synthesis | Simplified workup, reduced waste | Varies | Good to excellent | Very Low (eliminates solvent toxicity and disposal) |
| Novel Catalysis (e.g., NDDES) | Use of biodegradable, non-toxic media | Varies | Excellent | Low (environmentally benign catalyst/solvent system) |
Exploration of Novel and Unconventional Reaction Pathways
Beyond making existing synthetic routes greener, a significant future trend is the discovery of entirely new ways to construct and functionalize the this compound scaffold. This involves exploring unconventional reaction pathways that can provide access to novel analogues that are difficult to obtain through traditional methods.
Domino reactions, also known as cascade reactions, are at the forefront of this exploration. These processes involve a series of intramolecular transformations that build molecular complexity in a single, efficient step. researchgate.netacs.org A notable example in related chemistries is the Ru(II)-mediated domino reaction for synthesizing polyheteroarylated 2-pyridones, which involves consecutive oxygen incorporation, a Buchwald-Hartwig-type reaction, and C–H bond activation. mdpi.com Applying similar domino strategies to suitable precursors could provide a powerful and atom-economical route to complex this compound derivatives.
Another emerging area is the use of C-H activation, a strategy that allows for the direct functionalization of carbon-hydrogen bonds. nih.gov This avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences and reducing waste. A one-pot C-H alkenylation/electrocyclization/aromatization sequence has been developed for pyridine synthesis, demonstrating the power of this approach to build highly substituted heterocyclic rings from simple imines and alkynes. nih.gov The application of C-H activation to the this compound core could unlock new avenues for creating diverse libraries of compounds.
Additionally, photoredox catalysis and 1,3-dipolar cycloaddition reactions are being explored to create complex 3D scaffolds. mdpi.com These modern synthetic methods operate under mild conditions and can facilitate transformations that are otherwise challenging, opening the door to new chemical space for drug discovery.
| Reaction Type | Description | Potential Advantage for this compound |
| Domino Reactions | Multiple bond-forming events occur in a single step without isolating intermediates. researchgate.netacs.org | Rapid construction of the complex fused-ring system from simpler starting materials. |
| C-H Activation | Direct functionalization of C-H bonds, avoiding pre-functionalization steps. nih.gov | Efficient late-stage diversification of the core scaffold to explore structure-activity relationships. |
| Photoredox Catalysis | Uses light to initiate redox reactions, enabling novel transformations under mild conditions. | Access to unique functionalization patterns not achievable with traditional thermal methods. |
| 1,3-Dipolar Cycloaddition | A reaction that forms five-membered rings, useful for building complex 3D structures. mdpi.com | Creation of novel spirocyclic derivatives or further annulation onto the this compound core. |
Integration of Artificial Intelligence and Machine Learning in Scaffold Design and Prediction
AI is also transforming synthesis planning. beilstein-journals.org Computer-aided synthesis planning (CASP) tools, powered by deep learning, can analyze a target molecule and propose the most efficient synthetic routes. mit.eduaip.org These systems can learn from vast reaction databases to suggest reaction conditions, reagents, and potential side reactions, aiding chemists in designing robust and efficient syntheses. researchgate.net The integration of these AI/ML tools will enable a more data-driven and efficient exploration of the chemical space around the this compound scaffold.
| AI/ML Application | Description | Impact on this compound Research |
| De Novo Design | Generative models create novel molecular structures based on desired parameters. | Design of new, patentable derivatives with potentially improved efficacy and safety. |
| Property Prediction | ML models predict ADMET, bioactivity, and physicochemical properties. chemrxiv.orgrecursion.com | Prioritization of synthetic targets, reducing the rate of late-stage failures. |
| Synthesis Planning | Algorithms propose optimal synthetic pathways for a target molecule. mit.eduaip.org | Acceleration of synthesis design and troubleshooting of challenging reaction steps. |
| Reaction Optimization | ML models suggest optimal reaction conditions (e.g., temperature, catalyst) to maximize yield. beilstein-journals.org | Improvement of the efficiency and reliability of synthetic routes. |
Advances in High-Throughput Synthesis and Characterization Techniques for this compound Libraries
To fully explore the therapeutic potential of the this compound scaffold, the ability to rapidly synthesize and screen large libraries of analogues is essential. High-throughput experimentation (HTE) is becoming a vital tool for this purpose. nih.gov HTE platforms use automation and miniaturization to perform hundreds or even thousands of reactions in parallel, typically in microtiter plate formats. rsc.org
The future of this compound chemistry will likely involve adapting robust synthetic methods, such as the multicomponent reactions discussed earlier, to automated HTE platforms. acs.org This will enable the rapid generation of large and diverse compound libraries for biological screening. For example, acoustic dispensing technology can be used to synthesize libraries on a nanomole scale, significantly reducing reagent consumption and waste. rsc.org
Alongside high-throughput synthesis, rapid characterization techniques are crucial. Automated systems combining liquid chromatography-mass spectrometry (LC-MS) are essential for quickly confirming the identity and purity of compounds in a library. researchgate.net As libraries grow, there will be an increasing need for high-throughput methods for full structural elucidation, potentially involving automated NMR spectroscopy and data analysis pipelines. This combination of high-throughput synthesis and characterization will dramatically accelerate the hit-to-lead optimization process for new this compound-based drug candidates. novartis.com
| Aspect | Traditional Workflow | High-Throughput Workflow |
| Synthesis Scale | Milligram to gram | Nanomole to micromole |
| Number of Reactions | One at a time (sequential) | 96, 384, or 1536 at a time (parallel) rsc.org |
| Reagent Handling | Manual | Automated liquid handlers/acoustic dispensers |
| Purification | Manual column chromatography | Automated parallel purification (e.g., mass-directed HPLC) researchgate.net |
| Analysis Time | Hours per compound | Minutes per compound (or less) |
| Data Generation | Low to moderate | Massive datasets for ML model training novartis.com |
Q & A
Q. What are the established synthetic routes for Oxepino[2,3-c]pyridine, and how can researchers optimize reaction conditions to improve yields?
- Methodological Answer : this compound synthesis typically involves cyclization reactions of precursor pyridine derivatives. For example, microwave-assisted methods (used in thieno[2,3-c]pyridine synthesis ) can enhance reaction efficiency by reducing time and energy. Key parameters to optimize include solvent choice (polar aprotic solvents like DMF), temperature control (80–120°C), and catalysts (e.g., Pd for cross-coupling). Yield improvements may require iterative testing of stoichiometric ratios and purification techniques (e.g., column chromatography). Refer to analogous heterocyclic synthesis protocols (e.g., thieno[2,3-c]pyridine derivatives ) for guidance.
Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic techniques?
- Methodological Answer : Combine NMR (¹H/¹³C), FT-IR, and mass spectrometry for structural confirmation. For electronic properties, UV-Vis spectroscopy can identify π→π* transitions, while cyclic voltammetry assesses redox behavior. X-ray crystallography (as applied to cobaltoceniumylamido-pyridinium derivatives ) provides precise bond-length and ring-strain data. Computational tools like DFT (e.g., Gaussian 09) can predict frontier molecular orbitals and charge distribution, aiding in correlating structure with reactivity .
Q. What preliminary biological assays are recommended to screen this compound derivatives for activity?
- Methodological Answer : Begin with in vitro assays such as:
- Antioxidant Activity : DPPH radical scavenging (IC50 determination; see pyrano[2,3-c]pyridine studies ).
- Enzyme Inhibition : Fluorescence-based assays (e.g., protease or kinase inhibition).
- Cytotoxicity : MTT assay on cell lines (e.g., HeLa or HEK293).
Use ascorbic acid or known inhibitors as positive controls. Ensure triplicate measurements and statistical validation (p < 0.05) to minimize variability.
Advanced Research Questions
Q. How do substituent electronic effects influence the biological activity of this compound derivatives, and how can structure-activity relationships (SAR) be systematically studied?
- Methodological Answer : Introduce electron-withdrawing (e.g., -NO₂, -Cl) or donating (-OCH₃, -CH₃) groups at strategic positions (C-3, C-7). Assess changes in bioactivity (e.g., IC50 shifts in DPPH assays ) and correlate with Hammett constants (σ) or molecular descriptors (logP, polar surface area). Multivariate regression analysis can quantify substituent contributions. For example, in pyrano[2,3-c]pyridines, electron-withdrawing groups enhanced antioxidant activity by stabilizing radical intermediates .
Q. What computational strategies are effective for predicting the physicochemical properties and reactivity of this compound derivatives?
- Methodological Answer : Use QSPR models to link molecular descriptors (e.g., topological indices, HOMO-LUMO gaps) with properties like solubility or logP . Molecular dynamics simulations (e.g., GROMACS) can predict binding affinities to biological targets. For reactivity, apply Fukui indices to identify nucleophilic/electrophilic sites. Validate predictions with experimental data (e.g., kinetic studies or XRD bond angles ).
Q. How should researchers resolve contradictions in pharmacological data for this compound analogs (e.g., conflicting IC50 values across studies)?
Database Search : Use PubMed, SciFinder, and Web of Science with keywords (e.g., "this compound AND IC50").
Bias Assessment : Evaluate study designs (e.g., cell-line specificity, assay protocols).
Meta-Analysis : Pool data using random-effects models (RevMan software) to account for heterogeneity.
Discrepancies often arise from assay conditions (e.g., DMSO concentration affecting compound stability ); replicate experiments under standardized protocols.
Q. What advanced synthetic strategies can diversify the this compound scaffold, and how can regioselectivity challenges be addressed?
- Methodological Answer : Employ transition-metal catalysis (e.g., Suzuki-Miyaura coupling) to introduce aryl/heteroaryl groups. For regioselectivity, use directing groups (e.g., -Bpin) or leverage steric effects (bulky ligands in Pd catalysts). Microwave-assisted synthesis (as in thieno[2,3-c]pyridine derivatives ) improves regiocontrol by enabling rapid heating/cooling cycles. Monitor reaction progress with LC-MS to optimize intermediate formation.
Methodological Frameworks
Q. How can the PICO(T) framework be adapted to formulate research questions on this compound's therapeutic potential?
- Methodological Answer :
- Population (P) : Target organism (e.g., in vitro cancer cells).
- Intervention (I) : Compound concentration/dosage.
- Comparison (C) : Positive controls (e.g., cisplatin for cytotoxicity).
- Outcome (O) : Measured endpoints (e.g., apoptosis rate, ROS reduction).
- Time (T) : Exposure duration (e.g., 24–72 hours).
Example: "Does this compound (100 µM) reduce ROS levels in H₂O₂-stressed fibroblasts compared to ascorbic acid after 48 hours?" .
Q. What criteria should guide the selection of credible literature sources for this compound research?
- Methodological Answer : Prioritize peer-reviewed journals (e.g., J. Med. Chem., Org. Lett.) and avoid non-academic sources (e.g., ). Use databases like Reaxys for synthetic protocols and PubChem for physicochemical data. Cross-validate findings with primary patents (e.g., KR100958829B1 ) and authoritative reviews. Apply FINER criteria (Feasible, Novel, Ethical, Relevant) to assess research gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
